![molecular formula C18H16O4 B2963773 methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate CAS No. 1164498-07-0](/img/structure/B2963773.png)
methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate: is a valuable precursor in the synthesis of heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are significant in medicinal chemistry due to their biological and pharmacological properties . The compound can undergo various cycloaddition reactions to form triazole derivatives, which are known for their significant biological activities and are components of several medications .
Development of Bioactive Molecules
The compound serves as a key intermediate in the development of bioactive molecules. Its structure allows for the introduction of nitrogen-containing heteroarene units, which are commonly found in natural products and biologically active synthetic compounds. These units are crucial for creating stable molecules capable of hydrogen bonding, leading to potential applications in drug discovery .
Catalysis Research
In catalysis research, SMR000185715 can be used to study new catalytic protocols for the synthesis of organic compounds. Its reactivity can be harnessed in the presence of catalysts like 1,3-bis(carboxymethyl)imidazolium chloride to facilitate Michael addition reactions, which are fundamental in creating compounds with potential bioactivity .
Green Chemistry Applications
The compound’s versatility in synthetic procedures aligns with the principles of green chemistry. It can be involved in reactions that have good green metrics, meaning they are environmentally benign and energy-efficient. This is particularly important in the synthesis of β-heteroarylated carbonyl compounds, which have wide-ranging applications in pharmaceuticals and agrochemicals .
Pharmaceutical Synthesis
SMR000185715: is instrumental in the synthesis of pharmaceuticals, especially in the creation of triazole-based drugs. Triazoles are a class of compounds that have shown a variety of biological effects, including antifungal, antibacterial, and antiviral properties. The compound’s structure is conducive to forming triazoles through efficient synthetic routes .
Material Science
In material science, the compound can be used to synthesize novel organic materials with specific electronic properties. Its molecular structure allows for the formation of co-planar arrangements, which are essential in the development of organic semiconductors and other materials used in electronic devices .
Mechanism of Action
Target of Action
The primary target of methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3, thereby blocking its downstream signaling . This inhibition disrupts the processes regulated by STAT3, leading to various changes in the cell .
Biochemical Pathways
The inhibition of STAT3 affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway , which is involved in processes like cell growth, differentiation, and apoptosis . By inhibiting STAT3, methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate disrupts this pathway, leading to downstream effects such as reduced inflammation and slowed cell proliferation .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and to exhibit good bioavailability
Result of Action
The inhibition of STAT3 by methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate leads to a decrease in pro-inflammatory responses and a reduction in the rate of cell proliferation . This can result in the alleviation of symptoms in diseases characterized by excessive inflammation or abnormal cell growth .
properties
IUPAC Name |
methyl 4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-16-10-8-14(9-11-16)17(19)12-5-13-3-6-15(7-4-13)18(20)22-2/h3-12H,1-2H3/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZPJHGLUOUICM-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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